molecular formula C27H34O8 B10814633 6-Hydroxyangolensic acid methyl ester

6-Hydroxyangolensic acid methyl ester

Cat. No.: B10814633
M. Wt: 486.6 g/mol
InChI Key: GOYZKWCPWBKPIG-RNKBQGBYSA-N
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Description

6-Hydroxyangolensic acid methyl ester is a complex organic compound of interest in advanced chemical research and synthesis. The substance is characterized by a multifaceted polycyclic structure featuring multiple defined stereocenters, which suggests potential utility in stereoselective synthesis and pharmacological studies . Its molecular structure incorporates several functional groups, including ester, hydroxy, and ketone, making it a versatile intermediate for further chemical modification and exploration of structure-activity relationships . This product is presented as a high-purity material for research applications. It is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet prior to handling. Note: Specific data on applications, mechanism of action, and solubility are not available in the current search results.

Properties

Molecular Formula

C27H34O8

Molecular Weight

486.6 g/mol

IUPAC Name

methyl 2-[(1S,3S,7R,8R,12S,13S)-13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]-2-hydroxyacetate

InChI

InChI=1S/C27H34O8/c1-14-16-7-9-25(4)22(15-8-10-33-13-15)34-19(29)12-27(14,25)35-18-11-17(28)24(2,3)21(26(16,18)5)20(30)23(31)32-6/h8,10,13,16,18,20-22,30H,1,7,9,11-12H2,2-6H3/t16?,18-,20?,21-,22-,25-,26-,27-/m0/s1

InChI Key

GOYZKWCPWBKPIG-RNKBQGBYSA-N

Isomeric SMILES

C[C@@]12CCC3C(=C)[C@]1(CC(=O)O[C@H]2C4=COC=C4)O[C@@H]5[C@]3([C@H](C(C(=O)C5)(C)C)C(C(=O)OC)O)C

Canonical SMILES

CC1(C(C2(C3CCC4(C(OC(=O)CC4(C3=C)OC2CC1=O)C5=COC=C5)C)C)C(C(=O)OC)O)C

Origin of Product

United States

Preparation Methods

Hydrochloric Acid (HCl)/Methanol Reflux

Adapted from the synthesis of D-para hydroxybenzene glycine methyl ester, this method employs HCl gas dissolved in methanol to esterify the carboxylic acid group:

Procedure :

  • Dissolve 6-hydroxyangolensic acid (1 eq) in HCl-saturated methanol (7–14% w/v HCl).

  • Reflux at 65–80°C for 2–4 hours.

  • Remove methanol via reduced-pressure distillation.

  • Purify the residue via recrystallization or chromatography.

Key Parameters :

  • HCl Stoichiometry : Molar ratio of 1:2–3.5 (HCl:substrate) ensures complete protonation.

  • Reaction Time : >2 hours prevents incomplete esterification due to steric hindrance.

  • Yield : Theoretical yields ≥96.8% (based on analogous systems).

Boron Trifluoride (BF₃) Catalysis

BF₃-methanol complexes offer faster reaction kinetics than HCl:

  • Suspend substrate in 25% BF₃/methanol.

  • Heat at 80°C for 1 hour.

  • Neutralize with NaCl solution and extract with hexane.

Advantages :

  • Completes esterification in ≤2 hours.

  • Compatible with free acids, triglycerides, and phospholipids.

Base-Catalyzed Transesterification

Base-catalyzed methods are unsuitable for free carboxylic acids but applicable if 6-hydroxyangolensic acid is esterified as a glyceride.

Potassium Hydroxide (KOH)/Methanol

Adapted from fatty acid methyl ester (FAME) synthesis:

  • Dissolve glyceride-containing extract in hexane.

  • Add 2N KOH in methanol (1:10 v/v).

  • Vortex for 30 seconds and centrifuge.

  • Recover supernatant containing methyl esters.

Limitations :

  • Requires triglyceride substrate, necessitating prior functionalization of 6-hydroxyangolensic acid.

  • Free hydroxy groups may undergo side reactions (e.g., oxidation).

Trimethylchlorosilane (TMSCl)-Mediated Esterification

TMSCl/methanol enables room-temperature esterification of amino acids, suggesting potential applicability to hydroxy-rich diterpenoids.

Reaction Mechanism

  • TMSCl activates the carboxylic acid via silylation.

  • Methanol nucleophilically displaces the silyl group, forming the methyl ester.

Procedure :

  • Suspend 6-hydroxyangolensic acid in methanol.

  • Add TMSCl (1.2 eq) dropwise at 25°C.

  • Stir for 8–12 hours.

  • Quench with water and extract with ethyl acetate.

Advantages :

  • Mild conditions preserve acid-labile functional groups.

  • Yields ≥90% reported for amino acids.

Comparative Analysis of Methods

MethodConditionsTime (h)Theoretical YieldScalability
HCl/Methanol Reflux65–80°C, acidic2–4≥96.8%High
BF₃/Methanol80°C, acidic1≥95%Moderate
TMSCl/MeOH25°C, anhydrous8–12≥90%Low
Natural ExtractionAmbient48–72<0.1%Low

Critical Considerations :

  • Steric Effects : The bulky diterpenoid skeleton may slow reaction kinetics in acid/base methods.

  • Hydroxy Group Reactivity : Unprotected hydroxy groups could lead to side products (e.g., ethers).

Chemical Reactions Analysis

Types of Reactions

6-Hydroxyangolensic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Hydroxyangolensic acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxyangolensic acid methyl ester involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and context .

Comparison with Similar Compounds

Aromatic Hydroxy-Methyl Esters

Example Compounds :

  • Methyl 4-hydroxybenzoate (): A simpler aromatic ester with a single benzene ring, a hydroxy group at position 4, and a methyl ester.
  • 6-Hydroxy-2-naphthaleneacetic acid methyl ester : Features a naphthalene backbone, enhancing aromatic stability and enabling π-π interactions absent in single-ring analogs.

Key Differences :

Property 6-Hydroxy-2-naphthaleneacetic Acid Methyl Ester Methyl 4-Hydroxybenzoate
Molecular Weight ~242.27 g/mol (C₁₃H₁₂O₃) ~152.15 g/mol (C₈H₈O₃)
Aromatic System Naphthalene (bicyclic) Benzene (monocyclic)
Applications Pharmaceutical scaffolds Preservative, analytical standard

Fatty Acid Methyl Esters (FAMEs)

Example Compounds :

  • Palmitic acid methyl ester (C16:0), Linoleic acid methyl ester (C18:2) (Evidences 1, 2, 5).
  • 6-(Hexadecanoyloxy)hexadecanoic acid (): A branched ester with a hydroxy fatty acid backbone.

Key Differences :

Property 6-Hydroxy-2-naphthaleneacetic Acid Methyl Ester Palmitic Acid Methyl Ester 6-(Hexadecanoyloxy)hexadecanoic Acid
Structure Aromatic, rigid Linear aliphatic chain Branched aliphatic ester
Functional Groups Hydroxy, methyl ester Methyl ester only Ester, hydroxy
Biological Role Enzyme inhibition Lipid metabolism Structural isomerism effects

Resin Acid Methyl Esters

Example Compounds :

  • Sandaracopimaric acid methyl ester, Communic acid methyl ester (): Diterpenoid derivatives from plant resins.

Key Differences :

Property 6-Hydroxy-2-naphthaleneacetic Acid Methyl Ester Sandaracopimaric Acid Methyl Ester
Backbone Naphthalene (aromatic) Tricyclic diterpene (aliphatic)
Molecular Complexity Moderate (C₁₃H₁₂O₃) High (C₂₁H₃₀O₂)
Source Synthetic Natural (Austrocedrus chilensis)

Cyclohexene Carboxylic Acid Methyl Esters

Example Compounds :

  • 5-Ethylenedioxy-2-hydroxycyclohex-1-enecarboxylic acid methyl ester (): Cyclohexene ring with ethylenedioxy and hydroxy substituents.

Key Differences :

Property 6-Hydroxy-2-naphthaleneacetic Acid Methyl Ester 5-Ethylenedioxy Cyclohexene Ester
Ring System Aromatic naphthalene Non-aromatic cyclohexene
Substituents Hydroxy, methyl ester Ethylenedioxy, hydroxy
Synthesis Complexity Moderate High (Pd-catalyzed steps)

Q & A

Q. Table 1. Comparative Analytical Techniques for 6-Hydroxyangolensic Acid Methyl Ester

TechniqueResolutionLOD (μg/mL)Key ApplicationsLimitations
GC-FIDModerate0.5Quantification in lipidsLimited isomer separation
LC-UVLow1.0Polarity-based separationLow sensitivity for trace
HRMSHigh0.1Structural elucidationCost-intensive
NMRN/AN/AStereochemical confirmationRequires pure samples

Sources:

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